1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Description
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring substituted with a carboxylic acid group at the 3-position and a 5-bromofuran-2-ylmethyl moiety. This structure places it within a broader class of azetidine-3-carboxylic acid derivatives, which are increasingly prominent in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate biological targets such as GPCRs and enzymes .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUIHMRNMHRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromofuran-2-ylmethyl Intermediate
The 5-bromofuran moiety is commonly prepared or functionalized through selective bromination of furan derivatives or by using brominated furan aldehydes as starting materials. For example, 5-bromofuran-2-carbaldehyde is a key intermediate that can be further manipulated to introduce the methylene bridge.
Formation of Azetidine-3-carboxylic Acid Core
Azetidine-3-carboxylic acid derivatives are synthesized by ring closure reactions involving amino acids or their derivatives or by functionalization of preformed azetidine rings. The carboxylic acid at the 3-position is typically introduced via hydrolysis of ester precursors or direct carboxylation methods.
Coupling of Bromofuran Moiety to Azetidine Nitrogen
The linkage of the bromofuran-2-ylmethyl group to the azetidine nitrogen is achieved through nucleophilic substitution or reductive amination reactions. A common approach involves reacting 5-bromofuran-2-ylmethyl halides or aldehydes with azetidine derivatives under basic conditions or catalysis to form the N-substituted azetidine.
Representative Synthesis Example from Patent Literature
A related synthetic example from patent WO2011002772A1 involves:
- Starting from 2-(5-bromofuran-2-yl)-7-methyl-3H-imidazo[4,5-b]pyridine, oxidation with selenium dioxide in pyridine at 110 °C for 3 hours
- Treatment with thionyl chloride in methanol at 0 °C, heating at 75 °C for 3 hours to form methyl esters
- Hydrolysis of methyl esters with lithium hydroxide to yield the carboxylic acid derivative
Although this example is for an imidazopyridine derivative, the oxidation, esterification, and hydrolysis steps are analogous to those used in preparing azetidine-3-carboxylic acids with bromofuran substituents.
Data Table Summarizing Key Reaction Conditions and Yields
Research Findings and Analysis
- The preparation of the azetidine ring with carboxylic acid functionality is well-established, often involving ester intermediates that are hydrolyzed post-coupling to yield the acid.
- Coupling of the bromofuran moiety to azetidine nitrogen is efficiently done under basic conditions using potassium carbonate or sodium tert-butoxide in polar aprotic solvents such as DMF or NMP, with reaction temperatures ranging from 60 °C to 100 °C and reaction times from overnight to 48 hours.
- The presence of the bromine atom on the furan ring requires careful handling to avoid debromination or side reactions; mild conditions and inert atmospheres are often employed.
- Oxidation steps using selenium dioxide or pyridinium chlorochromate can be used to functionalize related heterocycles, indicating potential routes for precursor modifications.
- Purification is typically achieved by silica gel chromatography or preparative HPLC to ensure high purity of the final compound.
Summary Table of Comparative Compounds and Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | Azetidine ring + bromofuran substituent | Combines azetidine framework with bromofuran, influencing biological activity |
| 1-(3-Methylpyrazin-2-yl)azetidine-3-carboxylic acid | Pyrazine ring instead of furan | Different heterocyclic influence on activity |
| 5-Bromofuran-2-carboxylic acid | Bromofuran with carboxylic acid | Lacks azetidine ring, simpler structure |
| 1-[2-Amino-cyclohexyl-acetyl]-pyrrolidine | Pyrrolidine ring | Different nitrogen heterocycle |
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The bromine atom can be reduced to form de-brominated products.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The azetidine ring may also contribute to its biological activity by interacting with various receptors or enzymes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Azetidine-3-Carboxylic Acid Derivatives
Key Observations :
- Substituent Diversity : The bromofuran group in the target compound distinguishes it from analogs with benzofuran (e.g., compound 18) or chloroaryl substituents (e.g., compound 3). Bromine’s electronegativity and size may enhance hydrophobic interactions in target binding compared to smaller halogens (e.g., fluorine in PBLJ3204) .
- Protection Strategies : Unlike tert-butoxycarbonyl (Boc)-protected derivatives (e.g., PBLJ3204), the target compound lacks a protecting group, which could improve metabolic stability but may complicate synthesis .
Pharmacological and ADME Profiles
Table 2: Bioactivity and Pharmacokinetic Data for Select Analogs
Key Observations :
- Potency and Selectivity: Compound 18’s benzofuran substituent contributes to nanomolar S1P1 agonism with high selectivity, suggesting that aromatic heterocycles (like bromofuran) are favorable for receptor targeting .
- ADME Considerations: The carboxylic acid group in azetidine derivatives often improves solubility and oral bioavailability, as seen in compound 18 .
Comparison with Target Compound :
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes an azetidine ring and a bromofuran substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.08 g/mol. The presence of a carboxylic acid functional group at the third position of the azetidine ring enhances its reactivity and potential interactions with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological systems. Initial studies suggest the following activities:
- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, although further studies are required to elucidate the precise mechanisms involved.
Structure-Activity Relationship (SAR)
The unique combination of the azetidine framework and the bromofuran moiety contributes to the compound's biological activity. Comparative studies with similar compounds reveal that modifications in the bromofuran structure or azetidine ring can lead to significant changes in biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Methylpyrazin-2-yl)azetidine-3-carboxylic acid | Contains a pyrazine ring instead of furan | Different activity profile |
| 5-Bromofuran-2-carboxylic acid | Lacks the azetidine structure | Primarily focused on furan activity |
| 1-[2-Amino-cyclohexyl-acetyl]-pyrrolidine | Contains a pyrrolidine ring | Varies in nitrogen-containing heterocycles |
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing, focusing on potential cytotoxic effects on non-target cells.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Studies : A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
- Cancer Cell Line Testing : In vitro testing against human breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in cytosolic fractions.
Q & A
Q. What are the recommended synthetic routes for 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid?
Synthesis typically involves bromination of furan precursors followed by alkylation of azetidine-3-carboxylic acid derivatives. For example, bromofuran intermediates can be prepared via electrophilic bromination using N-bromosuccinimide (NBS). Subsequent coupling with azetidine-3-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via recrystallization or column chromatography is critical to isolate stereoisomers .
Q. How should this compound be characterized to confirm its structure?
Use ¹H/¹³C NMR to resolve azetidine ring protons (δ 3.4–4.1 ppm) and bromofuran aromatic signals (δ 6.8–7.5 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). For crystalline samples, single-crystal X-ray diffraction (monoclinic P2₁/c, MoKα radiation) provides definitive stereochemical proof .
Q. What safety protocols are essential for handling azetidine intermediates?
Azetidine derivatives require inert atmosphere handling (N₂/Ar gloveboxes) due to moisture sensitivity. Use cryogenic conditions (−78°C) during nucleophilic substitutions to mitigate exothermic reactions. Personal protective equipment (nitrile gloves, face shields) and explosion-proof fume hoods are mandatory. Store azetidine-3-carboxylic acid at room temperature (RT) in sealed amber vials with desiccant .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed NMR shifts be resolved?
Discrepancies often arise from solvent effects or hydrogen bonding. Perform variable-temperature NMR (VT-NMR, 25–80°C) to identify dynamic processes. Compare experimental shifts to DFT-calculated values (B3LYP/6-311+G(d,p) with DMSO solvent models). For example, azetidine ring protons may deviate by 0.3–0.5 ppm due to conformational flexibility; 2D NOESY confirms spatial proximity between bromofuran methyl and azetidine protons .
Q. What computational methods predict reactivity in nucleophilic acyl substitutions?
Use density functional theory (DFT) at the M06-2X/def2-TZVP level to model transition states for carboxylate activation. Calculate Fukui indices to identify nucleophilic sites on the azetidine ring. Incorporate solvent effects (DMF, THF) via SMD continuum models. Validate predictions using kinetic studies with in situ IR monitoring of carbonyl stretching frequencies during reactions .
Q. How to design structure-activity relationship (SAR) studies for furan-azetidine pharmacophores?
Systematically vary substituents at the furan 5-position (e.g., Cl, CF₃ vs. Br) and azetidine N-alkylation patterns. Assess bioactivity via radioligand binding assays (IC₅₀, triplicate measurements). Use Free-Wilson analysis to quantify substituent contributions. For solubility optimization, measure logP (shake-flask method, pH 7.4) and correlate with polar surface area from crystal structures .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Computational Validation : Use Gaussian 16 for DFT calculations and PyMol for molecular visualization.
- Data Reproducibility : Report mean ± SEM (n=3) for bioactivity assays and statistical significance (p<0.05).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
